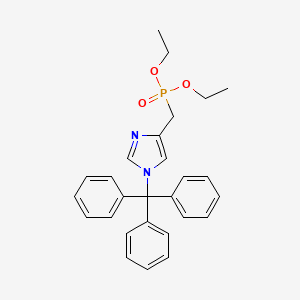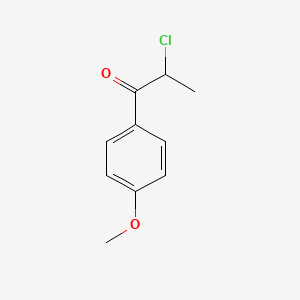
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate
Descripción general
Descripción
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (DTMPM) is a synthetic organic compound used in laboratory experiments and scientific research. It is a derivative of phosphonic acid and is composed of a phosphonate group and an imidazole group. The unique structure of DTMPM makes it a versatile compound with a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Transformation of Phosphorylated Derivatives
Phosphorylated derivatives of 1,3-azoles, including imidazoles, play significant roles in chemical synthesis due to their chemical and biological properties. The synthesis of these compounds typically involves metallic derivatives of imidazole and phosphorus halides or a cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds are characterized by a range of activities, including insectoacaricidal, anti-blastic, and neurodegenerative effects, highlighting their importance in developing new synthetic routes and potential therapeutic agents (Abdurakhmanova et al., 2018).
Environmental Relevance and Biodegradability of Organophosphonates
Organophosphonates, such as Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, have seen increasing consumption and consequently have become a focus due to their environmental impact. Despite their stability against biological degradation, they can be removed with high efficiency in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. This highlights the need for effective management strategies to mitigate their environmental footprint, especially in preventing eutrophication and ensuring water quality (Rott et al., 2018).
Ionic Liquids and Material Science
Ionic liquids, often used in material modification and as solvents, have been explored for their potential in enhancing the properties of various materials, including those involving phosphonate compounds. The modification of materials with ionic liquids, including phosphonium and imidazolium salts, offers innovative pathways in solid-phase extraction, chromatography, and other analytical applications. This area of research opens new avenues for the development of advanced materials and analytical techniques, leveraging the unique properties of ionic liquids (Vidal et al., 2012).
Análisis Bioquímico
Biochemical Properties
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s phosphonate group can form stable complexes with metal ions, which are often cofactors in enzymatic reactions. This interaction can modulate the activity of metalloenzymes, affecting various biochemical pathways .
Cellular Effects
This compound has been shown to influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular processes, such as proliferation, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and gene expression. The compound’s trityl group may also play a role in stabilizing these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and biochemical pathways. At high doses, toxic or adverse effects can occur. These threshold effects are important for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s phosphonate group can participate in phosphorylation reactions, which are crucial for energy metabolism and signal transduction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important for its biochemical activity. Understanding these processes is crucial for optimizing the compound’s therapeutic applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to these compartments by targeting signals or post-translational modifications. Its activity and function can be influenced by its subcellular localization, which is important for understanding its mechanism of action .
Propiedades
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMDCRPGWSMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376787 | |
| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473659-21-1 | |
| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)


![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)
